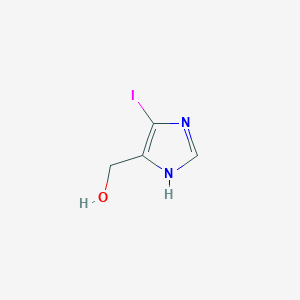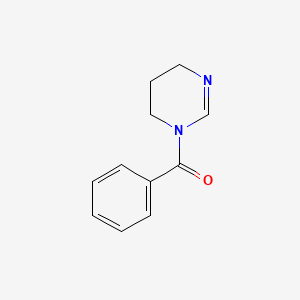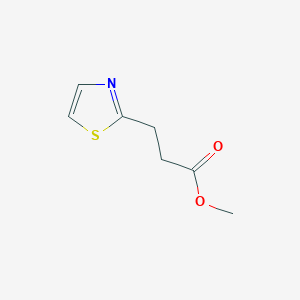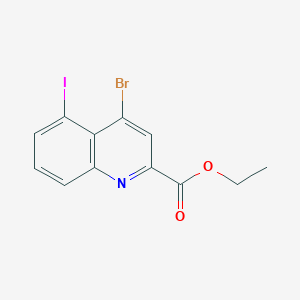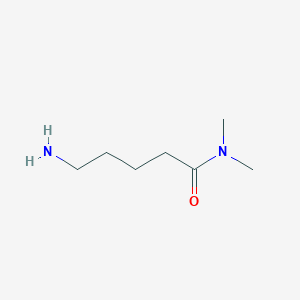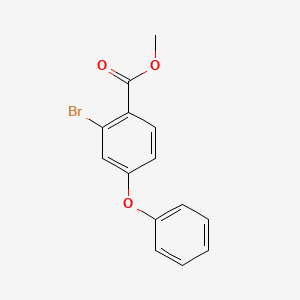
Methyl2-bromo-4-phenoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-4-phenoxybenzoate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and phenoxy groups.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-phenoxybenzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate followed by the introduction of a phenoxy group. The typical synthetic route involves:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position.
Phenoxylation: The brominated intermediate is then reacted with phenol in the presence of a base such as potassium carbonate to introduce the phenoxy group.
Industrial Production Methods: Industrial production of methyl 2-bromo-4-phenoxybenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .
化学反応の分析
Types of Reactions: Methyl 2-bromo-4-phenoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
Methyl 2-bromo-4-phenoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 2-bromo-4-phenoxybenzoate involves its interaction with specific molecular targets. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- Methyl 2-bromo-4-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 4-bromo-2-(bromomethyl)benzoate
Comparison: Methyl 2-bromo-4-phenoxybenzoate is unique due to the presence of both bromine and phenoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications in synthesis and research .
特性
分子式 |
C14H11BrO3 |
|---|---|
分子量 |
307.14 g/mol |
IUPAC名 |
methyl 2-bromo-4-phenoxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
KRVLUHVEHIOJFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



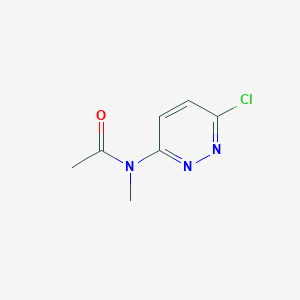
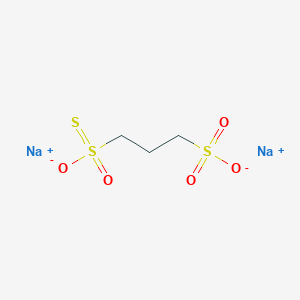
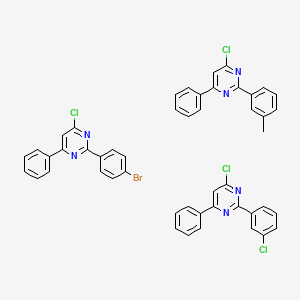
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
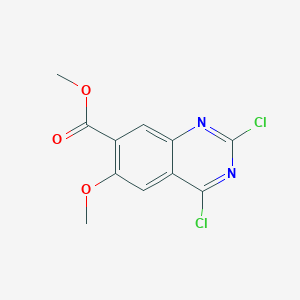

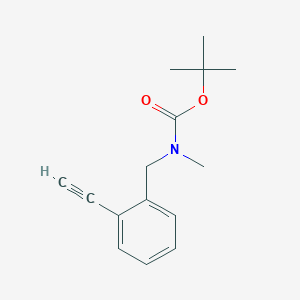
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
